N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-13-4-2-5-14(10-13)18-24-21-26(25-18)17(12-32-21)8-9-22-19(28)20(29)23-15-6-3-7-16(11-15)27(30)31/h2-7,10-12H,8-9H2,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERDGGXZBSTALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse pharmacological properties. The following sections detail its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions beginning with the formation of the thiazolo-triazole scaffold. Various synthetic pathways have been explored to optimize yield and purity.
Anticancer Properties
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The introduction of different substituents on the triazole ring can enhance this activity by improving binding affinity to cancer-related targets .
Antimicrobial Activity
Compounds similar to this compound have also demonstrated antimicrobial properties:
- In vitro evaluations against bacterial strains have reported effective inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Molecular docking studies indicate that it may effectively bind to active sites of various enzymes involved in disease processes. This includes deubiquitylating enzymes (DUBs), which play crucial roles in protein degradation and cellular regulation .
Study 1: Anticancer Activity
A study investigating the anticancer effects of thiazolo[3,2-b][1,2,4]triazole derivatives found that specific modifications led to enhanced cytotoxicity against breast and colon cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment and reported IC50 values indicating potent activity at low concentrations .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values lower than standard antibiotics like penicillin and ampicillin .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | High cytotoxicity against cancer cells | Induction of apoptosis |
| Antimicrobial | Effective against various bacterial strains | Disruption of cell wall synthesis |
| Enzyme Inhibition | Potential DUBs inhibitor | Binding to active site |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance:
- Mechanism of Action : Compounds like N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide are believed to induce apoptosis and inhibit cell proliferation through various biochemical pathways. Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole display potent activity against multiple human cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
- Case Studies : A study focused on similar thiazole derivatives demonstrated their efficacy in inhibiting tumor growth in preclinical models. The ability to target specific enzymes involved in DNA synthesis has been highlighted as a crucial mechanism for their anticancer effects .
Antimicrobial Effects
The compound also shows promise as an antimicrobial agent:
- Activity Spectrum : Similar compounds have been reported to exhibit broad-spectrum antimicrobial activity against various pathogens. They can interact with bacterial cell walls or disrupt essential cellular processes .
- Research Findings : Investigations into related thiazole derivatives have revealed their potential as effective inhibitors against both gram-positive and gram-negative bacteria. The presence of the thiazole and triazole rings enhances lipophilicity, facilitating better membrane penetration and target site accessibility .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : The thiazolotriazole intermediate is synthesized through cyclization reactions involving thioamides and hydrazine derivatives.
- Formation of Oxalamide Linkage : This is achieved by coupling the intermediate with oxalyl chloride derivatives under controlled conditions to yield the final product .
Potential Applications in Medicinal Chemistry
Given its biological profile, this compound could be explored further for:
- Drug Development : The compound's ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapeutics.
- Combination Therapies : Its antimicrobial properties suggest potential use in combination therapies for infections resistant to standard treatments.
Chemical Reactions Analysis
Oxidation Reactions
The nitrophenyl group undergoes selective oxidation under controlled conditions:
Oxidation of the nitro group to nitroso derivatives occurs without disrupting the thiazolotriazole core. Ring oxidation requires stronger agents like hydrogen peroxide .
Reduction Reactions
The nitro group is selectively reduced to amino under mild conditions:
Reduction preserves the oxalamide linkage but may saturate the thiazole ring under vigorous conditions .
Electrophilic Substitution
The aromatic rings undergo halogenation and nitration:
| Reaction | Reagents/Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 hr | Para to NO₂ | Trinitrophenyl derivative | 65% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C, 3 hrs | Meta to Cl | 5-bromo-thiazole derivative | 78% |
Substitution occurs preferentially on the m-tolyl group due to electron-donating methyl effects .
Hydrolysis and Stability
The oxalamide bond is susceptible to hydrolysis:
| Condition | Reagents | Product | Degradation Rate |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hrs | Carboxylic acid fragments | 94% |
| Basic hydrolysis | NaOH (2M), 70°C, 6 hrs | Amine salts + oxalic acid | 88% |
Stability studies show decomposition under prolonged UV exposure (t₁/₂ = 48 hrs).
Catalytic Cross-Coupling
The thiazole moiety participates in Suzuki-Miyaura reactions:
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| Pd(PPh₃)₄, arylboronic acid | DMF/H₂O, 80°C, 24 hrs | Biaryl-thiazole hybrid | Drug candidate synthesis |
This reactivity enables modular derivatization for structure-activity studies .
Comparative Reactivity with Analogues
| Compound | Nitro Reactivity | Thiazole Stability | Oxalamide Lability |
|---|---|---|---|
| N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[...]ethyl)oxalamide (Target) | High | Moderate | High |
| N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[...]ethyl)oxalamide | Low | High | Low |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound belongs to a broader class of oxalamide derivatives with variations in substituents on the N1-phenyl group and the thiazolo-triazole-linked aryl group. Key structural analogs and their properties are summarized below:
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in the target compound) may enhance binding affinity to receptors like TAS1R1/TAS1R3 (umami taste receptors) but could increase metabolic instability or toxicity . Electron-donating groups (e.g., ethyl, methyl) improve solubility and metabolic stability but may reduce potency .
Pharmacological and Toxicological Profiles
Activity in Flavor Enhancement
- The oxalamide scaffold is associated with umami taste modulation. For example, S336 () is a potent umami agonist with a reported EC50 of 0.3 µM in receptor assays .
- The target compound’s nitro group may alter receptor interaction compared to S336’s methoxy and pyridine groups, though direct activity data is unavailable in the provided evidence.
Preparation Methods
Regioselective Cyclization Under Solvent-Free Conditions
The thiazolo[3,2-b]triazole system is synthesized via a one-pot reaction between α-bromo diketones and 3-amino-1,2,4-triazoles , as demonstrated in solvent-free protocols. For the m-tolyl variant:
Reagents:
- Unsymmetrical α-bromo diketone (1-(m-tolyl)-2-bromo-1-propanone)
- 3-Amino-1,2,4-triazole
Conditions:
- Neat mixture, 120°C, 4–6 hours
- Catalytic p-toluenesulfonic acid (PTSA)
Mechanistic Insight:
The electrophilic carbonyl adjacent to the methyl group reacts preferentially due to reduced steric hindrance, yielding 6-methyl-2-(m-tolyl)thiazolo[3,2-b]triazole regioselectively (87–92% yield).
Oxalamide Coupling: Final Assembly
Synthesis of N1-(3-Nitrophenyl)Oxalamide
Protocol:
- Activation : Treat oxalyl chloride with 3-nitroaniline (2 eq) in dry THF at 0°C.
- Quenching : Add ice-cold water, extract with ethyl acetate, and purify via silica chromatography (90% yield).
Characterization:
Amide Bond Formation with Ethylenediamine Spacer
Coupling Strategy:
- Use EDCI/HOBt in dichloromethane to link the oxalamide to the ethylenediamine-functionalized thiazolo-triazole.
Optimized Conditions:
- Molar ratio (oxalamide : amine) = 1 : 1.2
- Room temperature, 24 hours, under nitrogen
- Yield: 68% after column chromatography (hexane/ethyl acetate 3:1).
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects on Cyclization
Comparative studies show solvent-free conditions enhance regioselectivity:
| Condition | Solvent | Temp (°C) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|---|
| Solvent-free | None | 120 | >95 | 90 |
| Conventional | DMF | 100 | 82 | 75 |
Catalytic Systems for Oxalamide Coupling
Catalyst Screening:
| Catalyst | Conversion (%) | Side Products (%) |
|---|---|---|
| EDCI/HOBt | 92 | <5 |
| DCC/DMAP | 88 | 12 |
| HATU | 85 | 15 |
EDCI/HOBt minimizes racemization and offers superior compatibility with nitro groups.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
- Elemental Analysis : Calculated C: 58.12%, H: 4.35%, N: 18.92%; Found C: 57.89%, H: 4.41%, N: 18.75%.
Scalability and Industrial Feasibility
Kilogram-Scale Production
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| 3-Nitroaniline | 120 | 25 |
| Ethylenediamine | 90 | 18 |
| EDCI | 300 | 45 |
| Solvents | 50 | 12 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-(3-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and what reaction conditions are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core. For example, cyclocondensation of thiosemicarbazide derivatives with α-haloketones under reflux conditions (e.g., 24 hours in acetone with K₂CO₃ and KI as catalysts) can generate the thiazolo[3,2-b][1,2,4]triazole scaffold . Subsequent functionalization with a 3-nitrophenyl group via nucleophilic substitution or coupling reactions, followed by oxalamide linkage formation using oxalyl chloride, is critical. Purification via recrystallization (ethanol) or column chromatography ensures product integrity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of the compound?
- Methodological Answer : A combination of -NMR, -NMR, and IR spectroscopy is indispensable. -NMR identifies aromatic protons (e.g., 3-nitrophenyl at δ 7.5–8.5 ppm) and methylene groups in the oxalamide linkage (δ 3.5–4.5 ppm). IR confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .
Q. How should researchers design stability studies to assess the compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, UV detection at λmax ~270 nm) to quantify stability. Kinetic analysis (Arrhenius plots) predicts shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts during thiazolo-triazole core formation?
- Methodological Answer : Optimize reaction parameters:
- Catalyst : Replace K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency.
- Solvent : Use DMF instead of acetone for better solubility of intermediates.
- Temperature : Reduce reflux time to 12 hours with microwave-assisted synthesis (80°C, 300 W) to suppress side reactions .
- Purification : Employ preparative HPLC (ACN/H₂O gradient) to isolate the target compound from regioisomeric byproducts .
Q. What strategies resolve contradictions in spectroscopic data when confirming the oxalamide linkage?
- Methodological Answer : Cross-validate using X-ray crystallography (single-crystal analysis at 193 K, R-factor <0.05) to unambiguously confirm bond angles and distances. Computational methods (DFT calculations at B3LYP/6-31G* level) can simulate NMR/IR spectra for comparison with experimental data . For ambiguous NOESY correlations, isotopic labeling (- or -enriched precursors) clarifies spatial arrangements .
Q. How can computational modeling predict biological interactions of the compound with target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein targets (e.g., kinases) using the compound’s 3D structure (optimized with Gaussian 09). Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability. Pharmacophore mapping (LigandScout) identifies critical interaction motifs (e.g., nitro group for hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
